molecular formula C21H24N2O5 B14996706 1-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]-2-phenoxyethanone

1-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]-2-phenoxyethanone

Cat. No.: B14996706
M. Wt: 384.4 g/mol
InChI Key: XNFXCEIYTRGSOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]-2-phenoxyethan-1-one is a complex organic compound that features a piperazine ring substituted with a 3,5-dimethoxybenzoyl group and a phenoxyethanone moiety

Preparation Methods

The synthesis of 1-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-2-phenoxyethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form 1-(3,5-dimethoxybenzoyl)piperazine.

    Coupling with Phenoxyethanone: The next step involves the coupling of the piperazine derivative with 2-phenoxyethanone under acidic or basic conditions to yield the final product.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]-2-phenoxyethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]-2-phenoxyethan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting central nervous system disorders.

    Biological Research: It is used in studies investigating its effects on various biological pathways and its potential as an antimicrobial or antiviral agent.

    Industrial Applications: The compound’s unique chemical structure makes it a candidate for use in the synthesis of other complex organic molecules, which can be applied in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-2-phenoxyethan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to receptors in the central nervous system, modulating neurotransmitter activity and exerting effects on mood, cognition, and behavior. It may also interact with enzymes involved in metabolic pathways, influencing cellular processes.

Comparison with Similar Compounds

1-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]-2-phenoxyethan-1-one can be compared with other piperazine derivatives, such as:

    1-(4-(3,5-Di-tert-butyl-4-hydroxybenzyl)piperazin-1-yl)-2-methoxyethan-1-one: This compound has antioxidant and central nervous system activity.

    3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: These compounds exhibit antibacterial activity and are used in medicinal chemistry.

The uniqueness of 1-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-2-phenoxyethan-1-one lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H24N2O5

Molecular Weight

384.4 g/mol

IUPAC Name

1-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-2-phenoxyethanone

InChI

InChI=1S/C21H24N2O5/c1-26-18-12-16(13-19(14-18)27-2)21(25)23-10-8-22(9-11-23)20(24)15-28-17-6-4-3-5-7-17/h3-7,12-14H,8-11,15H2,1-2H3

InChI Key

XNFXCEIYTRGSOY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C(=O)COC3=CC=CC=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.